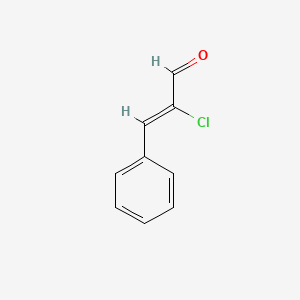

alpha-Chlorocinnamaldehyde

CAS No.: 33603-89-3

Cat. No.: VC13279415

Molecular Formula: C9H7ClO

Molecular Weight: 166.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33603-89-3 |

|---|---|

| Molecular Formula | C9H7ClO |

| Molecular Weight | 166.60 g/mol |

| IUPAC Name | (Z)-2-chloro-3-phenylprop-2-enal |

| Standard InChI | InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- |

| Standard InChI Key | SARRRAKOHPKFBW-TWGQIWQCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=O)\Cl |

| SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C=O)Cl |

Introduction

Synthesis and Production Methods

Alpha-chlorocinnamaldehyde is synthesized through multiple routes, including chlorination of cinnamaldehyde using agents like thionyl chloride (SOCl₂) or chlorine gas under controlled conditions . Industrial-scale production often employs condensation reactions between benzaldehyde and acetaldehyde in the presence of sodium hydroxide, followed by chlorination . Recent advances in biocatalytic methods have also been explored, such as TEMPO/NaOCl-mediated oxidation of α-chlorocinnamic alcohol, yielding high-purity α-ClCinn with minimal byproducts .

Table 1: Key Synthetic Routes for α-ClCinn

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination of Cinnamaldehyde | SOCl₂, 0–6°C | 85 | 95 | |

| Biocatalytic Oxidation | TEMPO, NaOCl, pH 9.5 | 71 | 98 | |

| Condensation | Benzaldehyde, Acetaldehyde, NaOH | 65 | 90 |

Physicochemical Properties

The compound’s IR spectrum reveals characteristic absorption bands at 1,680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl vibration), confirming its aldehyde and chlorinated functionalities . Nuclear magnetic resonance (NMR) data show distinct signals at δ 9.8 ppm (aldehyde proton) and δ 6.5–7.8 ppm (aromatic protons) . Its flash point exceeds 230°F, necessitating careful handling to avoid combustion .

Biological and Pharmacological Activities

Alpha-chlorocinnamaldehyde exhibits diverse bioactivities, including antimicrobial, antiviral, and enzyme-inhibitory effects.

Antimicrobial Activity

Studies demonstrate potent activity against Staphylococcus aureus (MIC = 15 µg/mL) and Enterococcus faecalis (MIC = 10 µg/mL), comparable to ampicillin and rifampicin. The chlorine substituent enhances electrophilicity at the beta-carbon, enabling DNA adduct formation and microbial growth inhibition .

Tyrosinase Inhibition

As a competitive inhibitor of mushroom tyrosinase, α-ClCinn exhibits IC₅₀ values of 0.140 mM (monophenolase) and 0.110 mM (diphenolase) . Molecular docking simulations reveal interactions with active-site residues (His244, Met257), preventing substrate binding without direct coordination to copper ions .

Synergy with Chemotherapeutic Agents

In human NHIK 3025 cells, α-ClCinn potentiates cisplatin-induced cell inactivation by 40% without increasing platinum uptake, suggesting a non-competitive mechanism . This synergy is attributed to enhanced apoptosis via reactive oxygen species (ROS) generation .

Industrial and Research Applications

Corrosion Inhibition

Alpha-chlorocinnamaldehyde adsorbs onto metal surfaces (e.g., iron, zinc), forming a protective layer that reduces corrosion rates by 70% in sulfuric acid environments . Its electron-deficient beta-carbon facilitates strong interactions with metallic substrates.

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing allylic alcohols and heterocyclic compounds. For example, asymmetric redox-annulation with cyclic amines yields chiral tetrahydroisoquinoline derivatives with >90% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume